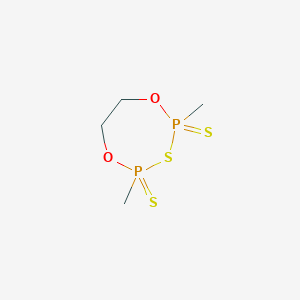
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione is a chemical compound known for its unique structure and reactivity. It is part of a class of compounds that contain both sulfur and phosphorus atoms, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione typically involves the reaction of specific phosphorus and sulfur-containing precursors under controlled conditions. One common method involves the reaction of tetraphosphorus decasulfide with an appropriate arene compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques to achieve the desired level of purity for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur and phosphorus oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfur oxides and phosphorus oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione (Lawesson’s Reagent): Known for its use in organic synthesis, particularly in the formation of thioamides.
2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione: Another similar compound with applications in organic synthesis.
Uniqueness
What sets 2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione apart is its specific structure and reactivity profile. Its unique combination of sulfur and phosphorus atoms allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
106814-51-1 |
|---|---|
Molekularformel |
C4H10O2P2S3 |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
2,4-dimethyl-2,4-bis(sulfanylidene)-1,5,3,2λ5,4λ5-dioxathiadiphosphepane |
InChI |
InChI=1S/C4H10O2P2S3/c1-7(9)5-3-4-6-8(2,10)11-7/h3-4H2,1-2H3 |
InChI-Schlüssel |
URLVPIBLZGOEBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CP1(=S)OCCOP(=S)(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


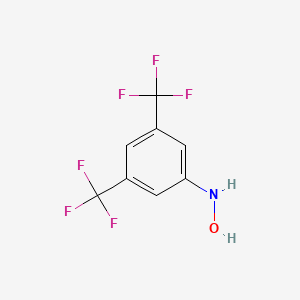
![9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14316651.png)
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)
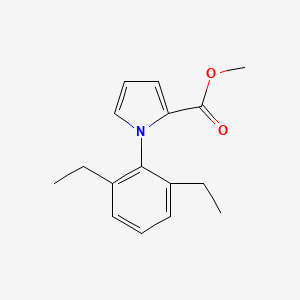
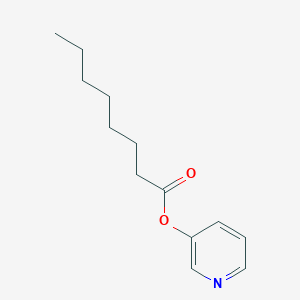
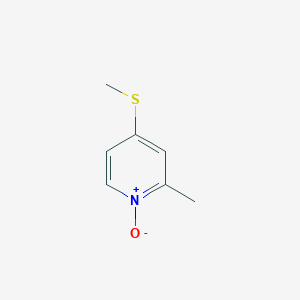
![{[(Butylsulfanyl)methyl]sulfanyl}benzene](/img/structure/B14316688.png)
![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
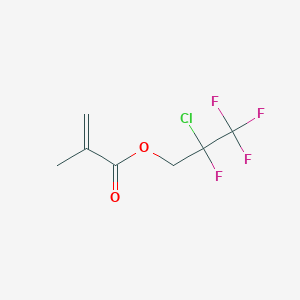

![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
